molecular formula C23H38O2 B1230895 5-(Heptadec-12-enyl)resorcinol CAS No. 103462-06-2

5-(Heptadec-12-enyl)resorcinol

Cat. No. B1230895
M. Wt: 346.5 g/mol
InChI Key: KDUIMXINOLVPCT-WAYWQWQTSA-N
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Description

5-(heptadec-12-enyl)resorcinol is a resorcinol compound having a cis-heptadec-12-enyl substituent at the 5-position. It derives from a resorcinol.

Scientific Research Applications

Antifungal Properties

5-(Heptadec-12-enyl)resorcinol has demonstrated antifungal properties. A study identified this compound in the peel of mango fruit, where it acts against Alternaria alternata, a fungus responsible for black spot disease in mangoes. The concentration of this compound in mango peels decreases during ripening, which is associated with the development of latent A. alternata infections (Droby et al., 1986). Similarly, another study found this compound in etiolated rice seedlings, showing antifungal activity against rice blast fungus (Suzuki et al., 1996).

Cytotoxicity and Anti-Cancer Properties

5-(Heptadec-12-enyl)resorcinol has been studied for its cytotoxic properties. Research on resorcinol derivatives from Ardisia maculosa found that these compounds exhibited cytotoxic activity against human cancer cell lines (Zheng & Wu, 2007). Another study on compounds from Stylogyne turbacensis showed that similar compounds had activity against leishmania and a drug-resistant strain of Trypanosoma cruzi (Jiménez-Romero et al., 2007).

Impact on Membrane Permeability

The influence of 5-(Heptadec-12-enyl)resorcinol on membrane permeability has been investigated. It was found to increase the permeability of the erythrocyte membrane for various solutes, suggesting its role in membrane perturbation (Kozubek, 1987).

Anti-inflammatory Properties

The compound has also shown anti-inflammatory properties. A study on mango peels identified 5-(11'Z-heptadecenyl)-resorcinol and its derivatives as potent inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory process (Knödler et al., 2008).

Applications in Advanced Materials

In the field of advanced materials, functionalized azacryptands containing resorcinol derivatives have been synthesized for potential use in optical amplifying and light-emitting materials, showcasing the versatility of this compound in material science (Ka & Kim, 2004).

Anti-diabetic Potential

Resorcinol derivatives from Syzygium samarangense, including those similar to 5-(Heptadec-12-enyl)resorcinol, have shown significant α-glucosidase inhibitory activities, suggesting their potential as antidiabetic agents (Hu et al., 2020).

Platelet-Activating Factor Antagonism

A new alkenylresorcinol isolated from Ardisia elliptica demonstrated potent inhibition of platelet-activating factor receptor binding, suggesting potential therapeutic applications in conditions involving platelet activation (Jalil et al., 2004).

properties

CAS RN

103462-06-2

Product Name

5-(Heptadec-12-enyl)resorcinol

Molecular Formula

C23H38O2

Molecular Weight

346.5 g/mol

IUPAC Name

5-[(Z)-heptadec-12-enyl]benzene-1,3-diol

InChI

InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h5-6,18-20,24-25H,2-4,7-17H2,1H3/b6-5-

InChI Key

KDUIMXINOLVPCT-WAYWQWQTSA-N

Isomeric SMILES

CCCC/C=C\CCCCCCCCCCCC1=CC(=CC(=C1)O)O

SMILES

CCCCC=CCCCCCCCCCCCC1=CC(=CC(=C1)O)O

Canonical SMILES

CCCCC=CCCCCCCCCCCCC1=CC(=CC(=C1)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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